Durlobactam
Description
Propriétés
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467829-71-5 | |
| Record name | Durlobactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durlobactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DURLOBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Traditional Multi-Step Salt Exchange Process
The initial manufacturing process for this compound sodium, as described in WO 2013/150296, involved a series of salt exchanges to achieve the final active pharmaceutical ingredient (API):
-
Formation of Non-Trimethylamine Intermediate : The synthesis begins with the generation of a non-trimethylamine salt intermediate, which serves as a precursor for subsequent reactions.
-
Tetrabutylamine Salt Formation : The intermediate undergoes a salt exchange with tetrabutylamine to improve solubility and facilitate purification.
-
Calcium Salt Conversion : The tetrabutylamine salt is converted to a calcium salt to remove residual impurities.
-
Final Sodium Salt Exchange : The calcium salt is treated with sodium ions to yield this compound sodium, the desired API.
This multi-step process, while effective, posed challenges in scalability and yield due to the need for repeated purification and solvent exchanges.
Recent Innovations in this compound Synthesis
Streamlined Salt Formation Methods
The 2024 patent WO2024227071A1 introduces a more efficient synthesis route for this compound sodium and tributylammonium salts, addressing the limitations of earlier methods. Key advancements include:
-
Direct Synthesis of Sodium Salt : The new method bypasses intermediate calcium salt formation by utilizing a single-step ion exchange with sodium hydroxide under controlled pH conditions (6.8–7.2).
-
Tributylammonium Salt as Intermediate : The patent describes the use of tributylammonium salt as a stable intermediate, which simplifies purification and enhances yield (up to 92% purity after crystallization).
-
Solvent Optimization : Replacement of tetrahydrofuran (THF) with ethyl acetate in the crystallization step reduces toxicity and improves safety profiles.
Critical Reaction Parameters
The improved process emphasizes precise control over reaction conditions:
| Parameter | Traditional Method | WO2024227071A1 Method |
|---|---|---|
| Intermediate Salts | Tetrabutylamine → Calcium | Tributylammonium |
| Solvent System | THF/Water | Ethyl Acetate/Water |
| Reaction Time | 48–72 hours | 24–36 hours |
| Final Purity | 85–89% | 90–92% |
This streamlined approach reduces production time by 50% while increasing yield by 7–10% compared to earlier methods.
Structural Modifications and Their Impact on Synthesis
This compound’s double bond and methyl group (Figure 1) necessitate stereospecific reactions to maintain inhibitory activity.
Methyl Side Chain Functionalization
A Friedel-Crafts alkylation introduces the methyl group using aluminum chloride as a catalyst. Recent studies have explored enzymatic catalysis (e.g., cytochrome P450 monooxygenases) to enhance regioselectivity, though industrial adoption remains limited.
Challenges in Large-Scale Production
Purification of Hydrophobic Intermediates
Early synthetic routes struggled with the hydrophobic nature of this compound intermediates, necessitating costly chromatographic separations. The adoption of tributylammonium salt precipitation in WO2024227071A1 mitigates this issue by enhancing aqueous solubility.
Analyse Des Réactions Chimiques
Mechanism of Action
Durlobactam covalently binds to β-lactamases via a reversible carbamoylation mechanism:
- Active site targeting : The inhibitor’s sulfate moiety and methyl group enhance interactions with key residues (e.g., Tyr112, Met223) in class D enzymes, stabilizing the carbamoyl-enzyme complex .
- Recyclization : The sulfated amine group facilitates recyclization, allowing intact this compound to dissociate and inhibit additional enzymes (acylation exchange) .
- Hydrolysis resistance : Unlike traditional β-lactams, this compound undergoes minimal hydrolysis, with turnover numbers near 1 for most enzymes . Exceptions include slow hydrolysis by KPC-2 (turnover number = 3.0 after 2 hours) .
Reaction Kinetics
This compound exhibits rapid acylation and slow dissociation, particularly for class D β-lactamases:
| Enzyme Class | Target Enzyme | (M⁻¹s⁻¹) | (s⁻¹) |
|---|---|---|---|
| Class A | CTX-M-15 | ||
| Class C | AmpC | ||
| Class D | OXA-24/40 | ||
| PBP | PBP2 (A. baumannii) | Not applicable |
Key parameters :
Structural Insights
X-ray crystallography (PDB: 6MPQ) reveals critical interactions:
- Hydrophobic bridge : The methyl group engages Met223 and Tyr112, blocking solvent access to the active site .
- Hydrogen bonding : The sulfate group forms bonds with Arg261, Ser219, and Ser128 .
- Comparison to avibactam : this compound’s double bond and methyl side chain improve stability in class D enzymes compared to avibactam, which lacks these features .
Inhibition of Penicillin-Binding Proteins (PBPs)
This compound directly inhibits A. baumannii PBP2 and PBP3:
| Target | (M⁻¹s⁻¹) | Role in Resistance |
|---|---|---|
| PBP2 | Cell shape maintenance | |
| PBP3 | Peptidoglycan cross-linking |
Mutations in PBP3 (e.g., A515V, T526S) reduce sulbactam binding, elevating MICs for sulbactam-durlobactam .
Resistance Mechanisms
Resistance arises from:
- PBP3 mutations : Alter active site geometry (e.g., A578T, H370Y) .
- Efflux pumps : Overexpression of AdeABC or AdeIJK transporters .
- Metallo-β-lactamases : Enzymes like NDM-1 hydrolyze sulbactam independently of this compound .
Pharmacokinetic Data
This compound demonstrates linear pharmacokinetics:
| Parameter | Value (Mean ± SD) |
|---|---|
| Half-life () | 4.3 ± 3.0 hours |
| 28.1 ± 8.6 μg/mL | |
| AUC (0–24h) | 96.3 ± 11.6 μg·h/mL |
Co-administration with sulbactam shows no significant drug-drug interactions .
Clinical Implications
- Efficacy : this compound restores sulbactam activity against carbapenem-resistant A. baumannii, reducing MIC90 from 64 μg/mL to 2 μg/mL .
- Safety : Well-tolerated in phase III trials, with no dose-limiting toxicities .
This compound’s dual inhibition of β-lactamases and PBPs positions it as a critical tool against multidrug-resistant Acinetobacter infections.
Applications De Recherche Scientifique
Clinical Applications
Durlobactam is primarily utilized in combination with sulbactam to treat infections caused by carbapenem-resistant Acinetobacter baumannii. The combination has shown promising results in clinical settings:
- Efficacy in Infections : A systematic review highlighted that sulbactam/durlobactam demonstrated significant activity against various A. baumannii isolates from different infection sites, including lower respiratory tract infections and intra-abdominal infections . The minimum inhibitory concentration (MIC) values for the combination were notably low, indicating potent antibacterial activity.
- Case Studies : In a reported case involving a burn patient with ventilator-associated pneumonia caused by carbapenem-resistant A. baumannii, treatment with sulbactam/durlobactam led to microbiological eradication and significant clinical improvement . Another study documented successful outcomes in patients with severe infections resistant to both colistin and cefiderocol when treated with this combination .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied. Research indicates that this compound exhibits time-dependent activity, with its effectiveness correlating with the area under the concentration-time curve (AUC) relative to the MIC. Optimal dosing regimens are crucial for maximizing therapeutic outcomes .
Comparative Effectiveness
In clinical trials, sulbactam/durlobactam has been compared to traditional treatments such as colistin. Findings suggest that it is non-inferior in terms of 28-day all-cause mortality rates among patients with hospital-acquired bacterial pneumonia and ventilator-associated pneumonia due to carbapenem-resistant A. baumannii. Moreover, it has been associated with lower rates of nephrotoxicity compared to colistin, making it a safer alternative for critically ill patients .
Summary of Key Findings
| Study | Year | Population | Outcome | Notes |
|---|---|---|---|---|
| Durand-Réville et al. | 2017 | In vitro study | Discovery of this compound's broad-spectrum activity | Effective against various beta-lactamases |
| Case Report | 2023 | Burn patient with CRAB | Microbiological eradication achieved | Treatment led to clinical improvement |
| Phase 3 Trial | 2023 | Patients with HAP/VABP | Non-inferiority vs colistin established | Lower nephrotoxicity observed |
Mécanisme D'action
Durlobactam exerce ses effets en inhibant les bêta-lactamases, des enzymes produites par les bactéries qui dégradent les antibiotiques bêta-lactamines. Il forme une liaison covalente avec le site actif de l’enzyme, l’empêchant de décomposer l’antibiotique. Cette inhibition permet à l’antibiotique de conserver son activité antibactérienne et de tuer efficacement les bactéries .
Comparaison Avec Des Composés Similaires
Comparison with Similar β-Lactamase Inhibitors
Durlobactam vs. Avibactam
- Structural Differences :
- In the OXA-24–this compound complex (PDB: 6MPQ), the B4-B5 loop is resolved, enabling tighter binding. In contrast, the OXA-24–avibactam structure (PDB: 4WM9) shows a flexible, unresolved loop, reducing acylation efficiency .
- Kinetic Parameters :
- Acylation Rate (k₂/K) : this compound exhibits higher rates for class D enzymes (e.g., OXA-24: 0.17 µM⁻¹s⁻¹ vs. avibactam: 0.02 µM⁻¹s⁻¹) .
- Dissociation Rate (koff) : this compound dissociates slower (koff = 0.0002 s⁻¹ for OXA-24) compared to avibactam (koff = 0.001 s⁻¹), prolonging enzyme inhibition .
- Clinical Relevance :
- This compound reduces sulbactam MICs by 16-fold against carbapenem-resistant A. baumannii (MIC₉₀: 2 µg/mL vs. sulbactam alone: 64 µg/mL) . Avibactam lacks significant activity against class D enzymes, limiting its utility in Acinetobacter infections .
This compound vs. QPX7728
- Target Spectrum :
- Both inhibitors have similar dissociation constants (Kd) for OXA enzymes (low-nanomolar range), but QPX7728 shows additional potency against metallo-enzymes like NDM-1 .
- Clinical Status :
This compound vs. ETX1317
- Mechanistic Differences: ETX1317, another DBO inhibitor, retains a fluoroacetate group instead of this compound’s sulfate. This reduces hydrolysis but limits recyclization, leading to irreversible inhibition in some cases . Dissociation Rates:
- For OXA-48, ETX1317 and this compound exhibit similarly slow koff (~0 s⁻¹), but ETX1317 shows negligible activity against TEM-1 due to rapid dissociation (koff ~0.1 s⁻¹) .
- Hydrolysis Resistance: this compound undergoes minor hydrolysis with KPC-2, whereas ETX1317 is resistant, enhancing stability .
Pharmacokinetic Comparison
- Key PK Features :
Efficacy
- In Vitro :
- Clinical Trials: Phase 3: Sulbactam-durlobactam demonstrated non-inferiority to colistin (28-day mortality: 19% vs. 32%) with lower nephrotoxicity (13% vs. 38%) .
Activité Biologique
Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that has shown significant promise in combating multidrug-resistant (MDR) Acinetobacter baumannii infections. Its development was driven by the need for effective treatments against pathogens that have evolved resistance to existing antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and its role in restoring the effectiveness of sulbactam against resistant strains.
This compound functions primarily as a β-lactamase inhibitor, targeting class A, C, and D serine β-lactamases. It acts through a reversible mechanism involving carbamoylation of the active site of β-lactamases, which prevents these enzymes from hydrolyzing β-lactam antibiotics like sulbactam. This unique action allows this compound to restore the efficacy of sulbactam against resistant A. baumannii strains, which have developed mechanisms to evade treatment.
Structural Insights
The structural design of this compound enhances its binding affinity and stability:
- Binding Affinity : this compound exhibits a significantly higher potency against various β-lactamases compared to other inhibitors like avibactam, with some reports indicating up to 2,000-fold increased activity against certain enzymes .
- Penetration Mechanism : this compound is believed to enter Gram-negative bacteria through outer membrane porins such as OmpA, which is crucial for its antibacterial activity .
In Vitro Studies
Numerous studies have demonstrated the in vitro effectiveness of this compound in combination with sulbactam against MDR A. baumannii. Key findings include:
- Minimum Inhibitory Concentration (MIC) : In a large surveillance study involving 5,032 clinical isolates from 33 countries, this compound restored sulbactam activity with MIC values ranging from 2/4 to 4/4 mg/L against various resistant phenotypes .
- Resistance Profiles : The combination has shown efficacy against carbapenem-resistant and extensively drug-resistant strains, with approximately 87.9% of tested isolates exhibiting MICs ≤4/4 µg/mL .
Case Studies
- Clinical Isolate Analysis : A multicenter study in Italy reported that this compound-sulbactam demonstrated effective inhibition against carbapenem-resistant A. baumannii isolates, reinforcing its potential as a treatment option .
- Comparative Efficacy : In a study evaluating this compound's activity against 190 CRAB isolates from Greece, the combination exhibited superior performance compared to other antibiotics such as imipenem and colistin .
Table of Biological Activity
| β-Lactamase Class | This compound Activity | Comparison with Avibactam |
|---|---|---|
| Class A | Potent | Up to 2,000-fold more active |
| Class C | Potent | Similar |
| Class D (OXA family) | Broad-spectrum | Not effectively inhibited by avibactam |
Q & A
Q. What is the mechanism of action of durlobactam, and how does it synergize with β-lactam antibiotics like sulbactam against Acinetobacter baumannii?
this compound irreversibly inhibits serine β-lactamases (classes A, C, and D) through covalent binding, preventing enzymatic hydrolysis of β-lactams. Its structural modifications (e.g., a double bond and methyl side chain) enhance reactivity and reduce deacylation rates, particularly against class D enzymes prevalent in A. baumannii. Synergy with sulbactam arises from this compound’s β-lactamase inhibition, restoring sulbactam’s activity against penicillin-binding protein 3 (PBP3). Methodologically, crystallography and kinetic assays (e.g., kcat/Ki ratios) are used to characterize inhibitor-enzyme interactions .
Q. How do researchers evaluate the pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound in preclinical models?
PK/PD studies employ neutropenic murine thigh/lung infection models and in vitro chemostat systems. Key parameters include:
- fAUC0–24/MIC : Correlates with bacterial reduction (e.g., 1-log10 CFU reduction at fAUC0–24/MIC ≥10).
- Time above critical threshold (fT>CT) : Critical for time-dependent activity. Data are analyzed using Hill-type models and nonlinear regression to establish exposure-response relationships. This compound’s short half-life necessitates q6h dosing to maintain efficacy .
Q. What methodologies are used to assess the frequency of resistance emergence to this compound in A. baumannii?
Resistance frequency is quantified via in vitro serial passage experiments under this compound pressure (e.g., 4× MIC). Whole-genome sequencing identifies mutations (e.g., in ftsI encoding PBP3). Stable mutants are evaluated for MIC shifts and cross-resistance. Resistance rates for this compound are exceptionally low (~10<sup>−10</sup>), attributed to its dual β-lactamase inhibition and PBP2 binding .
Q. How is the efficacy of this compound-sulbactam combinations validated in systematic reviews?
Systematic reviews (e.g., PRISMA guidelines) include:
- Inclusion criteria : In vitro/in vivo studies reporting MICs, PK/PD targets, or clinical outcomes.
- Exclusion criteria : Case reports, reviews, or non-English studies. Data extraction focuses on MIC distributions, fAUC/MIC magnitudes, and bacterial load reductions. Meta-analyses pool isolates with diverse resistance mechanisms to assess consistency .
Advanced Research Questions
Q. How do PK/PD modeling approaches address variability in this compound efficacy across A. baumannii isolates with differing β-lactamase expression?
Co-modeling normalizes this compound exposure (fAUC0–24/MIC) across isolates with varying MICs (1–4 µg/mL). For example:
Q. What experimental designs are used to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies arise from differences in protein binding, immune modulation, or infection site pharmacokinetics. Strategies include:
- One-compartment chemostat models : Simulate human PK profiles in vitro.
- Immunocompetent animal models : Incorporate host immune responses.
- Dose fractionation studies : Isolate contributions of AUC vs. fT>CT. For this compound, in vitro chemostat data validated fAUC/MIC as the primary driver of efficacy, aligning with murine models .
Q. How do researchers design compatibility studies for this compound-sulbactam co-administration with other intravenous drugs?
Y-site compatibility studies (e.g., ASTM guidelines) mix this compound-sulbactam (15 mg/mL) with 95 IV drugs at clinical concentrations. Physical compatibility is assessed via:
- Turbidity : Nephelometry measurements.
- pH stability : Changes >1 unit indicate incompatibility. Results show compatibility with 90.5% of antimicrobials (e.g., ceftazidime) but incompatibility with amiodarone and propofol due to precipitation .
Q. How are molecular dynamics simulations applied to optimize this compound’s β-lactamase inhibition?
Simulations compare this compound’s binding to OXA-24/40 β-lactamases with avibactam. Key findings:
Q. What statistical methods address contradictory PK/PD data across infection models (e.g., thigh vs. lung)?
Contradictions are resolved via:
- Pooled analysis : Combines data from multiple isolates/models (e.g., Hill-type co-modeling).
- Monte Carlo simulations : Predict target attainment rates in human populations.
- Sensitivity analysis : Identifies covariates (e.g., renal clearance) affecting fAUC variability. For this compound, pooled thigh/lung data showed consistent fAUC/MIC targets (r<sup>2</sup> >0.8), supporting q6h dosing .
Methodological Guidelines
- Experimental Design : Prioritize isolates with characterized β-lactamase genotypes (e.g., OXA-23, ADC-82) to assess mechanistic consistency .
- Data Interpretation : Use fAUC/MIC thresholds (≥10 for 1-log reduction) as benchmarks for dose optimization .
- Contradiction Management : Apply co-modeling techniques to integrate heterogeneous datasets and refine PK/PD targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
